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Introduction

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder
characterized by complement-mediated intravascular hemolysis (IVH). Standard-of-care
treatment with C5 inhibitors, such as eculizumab and ravulizumab, effectively controls IVH.
However, a subset of patients experiences clinically significant extravascular hemolysis (EVH),
which can lead to persistent anemia and other symptoms. Danicopan (brand name
Voydeya™), a first-in-class, oral, selective inhibitor of complement factor D, has emerged as a
promising add-on therapy to address EVH in PNH. This document provides detailed application
notes and protocols based on available clinical trial data for the pediatric application of
Danicopan in PNH.

Danicopan functions by inhibiting the alternative pathway of the complement system, a key
driver of EVH.[1][2] By blocking Factor D, Danicopan prevents the formation of the alternative
pathway C3 convertase, thereby reducing the opsonization of PNH red blood cells with C3
fragments and their subsequent destruction by macrophages in the liver and spleen.[1][3]

Clinical studies in adults have demonstrated the efficacy and safety of Danicopan as an add-
on therapy to C5 inhibitors.[4][5][6] A Phase Il clinical trial is currently underway to evaluate
Danicopan in a pediatric population (ages 12 to <18 years) with PNH and clinically significant
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EVH (cs-EVH).[1][2][3][4][7][8] While quantitative data from the pediatric trial are not yet
available due to its ongoing nature, the study design and protocols from the adult ALPHA trial
(NCT04469465) provide a strong framework for its pediatric application.[9]

Mechanism of Action: Signaling Pathway

Danicopan is a selective inhibitor of Factor D, a critical serine protease in the alternative
complement pathway. By binding to and inhibiting Factor D, Danicopan prevents the cleavage
of Factor B, which is necessary for the formation of the C3 convertase (C3bBb). This action
effectively halts the amplification loop of the complement cascade, reducing the deposition of
C3 fragments on red blood cells and mitigating EVH.
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Caption: Danicopan's Mechanism of Action in PNH.

Data Presentation: Adult Phase Ill ALPHA Trial
(NCT04469465)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b606937?utm_src=pdf-body-img
https://www.benchchem.com/product/b606937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

The following tables summarize the key quantitative data from the adult ALPHA Phase Il trial,

which serves as the basis for the ongoing pediatric study.

Table 1: Baseline Demographics and Clinical Characteristics (Adults)

Characteristic Danicopan + C5i (n=42) Placebo + C5i (n=21)
Mean Age (years) 48.3 49.9
Female (%) 57.1 61.9
Mean Hemoglobin (g/dL) 8.6 8.5
Mean Absolute Reticulocyte
201.8 205.1
Count (x10°/L)
Transfusion History in prior 6
64.3 66.7
months (%)
Background C5i Therapy (%)
Ravulizumab 73.8 76.2
Eculizumab 26.2 23.8

Data from the prespecified interim analysis of the ALPHA trial.[10]

Table 2: Key Efficacy Endpoints at Week 12 (Adults)
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. Danicopan + C5i Placebo + C5i
Endpoint P-value
(n=42) (n=21)

Change in
Hemoglobin (g/dL)

LSM Change from

Baseline

2.94 0.50 <0.0001

Transfusion

Avoidance (%)

83.3 38.1 <0.001

Patients with =2 g/dL
Hemoglobin Increase

) _ 59.5 0 <0.0001
without Transfusion

(%)

Change in FACIT-

Fatigue Score

LSM Change from
Baseline

8.0 1.9 0.002

LSM: Least Squares Mean; FACIT-Fatigue: Functional Assessment of Chronic lllness Therapy—
Fatigue. Data adapted from published trial results.[10][11]

Table 3: Common Treatment-Emergent Adverse Events (TEAES) (Adults)

Adverse Event Danicopan + C5i (n=49) (%) Placebo + C5i (n=24) (%)
Headache 15 8.3

Nausea 125 8.3

Diarrhea 15 4.2

Arthralgia 10.2 8.3

Pyrexia (Fever) 13.8 12.5

COVID-19 21.3 12.5
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Safety data from the ALPHA trial.[6][10]

Experimental Protocols

The following protocols are based on the design of the ongoing pediatric Phase Il trial
(NCT06449001) and the methodologies of the adult ALPHA trial.

Study Design and Population

The pediatric study is a Phase lll, open-label, single-group assignment trial evaluating the
efficacy and safety of Danicopan as an add-on therapy in pediatric patients with PNH and cs-
EVH.[2][3]

e Inclusion Criteria:
o Age 12 to <18 years.[1]
o Confirmed diagnosis of PNH.[1][4]

o Clinically significant EVH defined as Hemoglobin (Hgb) < 10.5 g/dL and absolute
reticulocyte count = 100 x 10°%/L.[1][4]

o Stable on ravulizumab or eculizumab for at least 12 weeks prior to enrollment.[1][4]

o Vaccinated against Neisseria meningitidis (serogroups A, C, W, Y, and B), Streptococcus
pneumoniae, and Haemophilus influenzae type b (Hib).[2][4]

e Exclusion Criteria:

[¢]

Platelet count < 30,000/uL.[4][5]

[e]

Absolute Neutrophil Count (ANC) < 500/pL.[4][5]

[e]

History of bone marrow transplant or known bone marrow failure requiring
immunosuppressive therapy.[5]

[e]

Active bacterial or viral infection.[4]
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Dosing and Administration

o Danicopan: Administered orally. The pediatric trial will utilize a weight-based dosing
regimen.[2] In the adult trial, the initial dose was 150 mg three times daily, with a possible
increase to 200 mg three times daily based on clinical response.[10]

e Background Therapy: Patients will continue their stable dose of ravulizumab or eculizumab.

[1]

o Duration: The primary evaluation period is 12 weeks, with a long-term extension of up to one
year.[2]

Efficacy and Safety Assessments
e Primary Endpoint: Change in hemoglobin from baseline at Week 12.[1][2][3]

e Secondary Endpoints:

[¢]

Proportion of patients achieving transfusion avoidance.

o

Change in absolute reticulocyte count.

o

Change in lactate dehydrogenase (LDH) levels.

[¢]

Change in patient-reported outcomes (e.g., fatigue scores).
» Safety Monitoring:

o Monitoring of adverse events.

o Regular assessment of vital signs.

o Laboratory monitoring, including complete blood count with differential, comprehensive
metabolic panel, and LDH levels.

o Liver enzyme monitoring before and during treatment.[11]

Visualized Workflows
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Pediatric Clinical Trial Workflow

The following diagram illustrates the workflow for a pediatric patient participating in the

Danicopan PNH clinical trial.
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- Age 12 to <18 years
- Confirmed PNH with cs-EVH
- Stable on C5i for 212 weeks
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:
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:
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Caption: Pediatric Danicopan PNH Clinical Trial Workflow.
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Logical Relationship of Dual Complement Inhibition

This diagram illustrates the complementary roles of Danicopan and C5 inhibitors in managing
PNH.

Targeted Pathways & Outcomes
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- Fatigue
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Danicopan [ | [N\ S |-
(Factor D Inhibitor)
Terminal Pathway Intravascular Hemolysis (IVH)
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y - Thrombosis
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Caption: Dual Complement Inhibition Strategy in PNH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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